N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide

Fragment-based drug discovery Ligand efficiency MMP-13 inhibition

N-(2-Aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (CAS 954811-44-0) is a heterocyclic small molecule comprising a 4-oxo-3,4-dihydroquinazoline core linked via a 2-carboxamide bridge to a terminal primary amine-bearing ethyl side chain. Its molecular formula is C₁₁H₁₂N₄O₂, with a molecular weight of 232.24 g/mol.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
Cat. No. B13370677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NCCN
InChIInChI=1S/C11H12N4O2/c12-5-6-13-11(17)9-14-8-4-2-1-3-7(8)10(16)15-9/h1-4H,5-6,12H2,(H,13,17)(H,14,15,16)
InChIKeyBTYPOPQKQUZBHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide: Structural Identity and Core Characteristics for Informed Procurement


N-(2-Aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (CAS 954811-44-0) is a heterocyclic small molecule comprising a 4-oxo-3,4-dihydroquinazoline core linked via a 2-carboxamide bridge to a terminal primary amine-bearing ethyl side chain . Its molecular formula is C₁₁H₁₂N₄O₂, with a molecular weight of 232.24 g/mol . The compound belongs to the quinazoline-2-carboxamide class, a privileged scaffold in medicinal chemistry that has yielded potent and selective inhibitors of targets including matrix metalloproteinase-13 (MMP-13), vascular endothelial growth factor receptor 2 (VEGFR-2), and various kinases [1][2]. Unlike the majority of published, biologically characterized members of this class—which typically carry bulky lipophilic N-substituents such as 3-methoxybenzyl or diphenylacetamidopropyl groups—this compound features a compact, basic 2-aminoethyl side chain that introduces a chemically addressable primary amine absent from nearly all comparator structures [1][3].

Why N-(2-Aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide Cannot Be Indiscriminately Swapped with Other Quinazoline-2-Carboxamides


The quinazoline-2-carboxamide scaffold exhibits extreme sensitivity to N-substituent variation, with even modest modifications producing order-of-magnitude shifts in target potency, selectivity, and physicochemical properties. For instance, replacing the N-(3-methoxybenzyl) group in the MMP-13 lead compound (IC₅₀ = 12 nM) with alternative substituents in the same series yielded inhibitors with IC₅₀ values ranging from 0.071 nM to >1,000 nM [1][2]. Similarly, among VEGFR-2 targeted quinazoline-2-carboxamides, IC₅₀ values span from 12.1 nM to 57.4 nM depending solely on the amide substituent [3]. The 2-aminoethyl side chain of the target compound is structurally unique within the published pharmacologically active quinazoline-2-carboxamide space: no characterized MMP-13, VEGFR-2, or kinase inhibitor in this class carries a terminal primary amine [1][2][3]. This functional group is expected to profoundly alter hydrogen-bonding capacity, basicity (pKₐ), metal-chelation potential, aqueous solubility, and amenability to downstream conjugation—meaning that biological activity, pharmacokinetic behavior, and synthetic utility observed for other quinazoline-2-carboxamides cannot be assumed for this compound, and vice versa .

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide Versus Key Structural Analogs


Molecular Weight and Ligand Efficiency Advantage vs. MMP-13 Lead Compound N-(3-Methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide

The target compound (MW = 232.24 g/mol) is 77.08 g/mol (24.9%) lighter than the well-characterized MMP-13 inhibitor lead compound N-(3-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (MW = 309.32 g/mol) [1]. In fragment-based drug discovery, lower molecular weight is associated with higher ligand efficiency indices (e.g., LE = 1.4 × pIC₅₀ / heavy-atom count), which are critical parameters for selecting starting points for optimization [2]. The target compound contains 17 heavy atoms versus 23 for the methoxybenzyl analog—a 26% reduction in heavy-atom count that, if activity can be demonstrated, would translate to significantly higher ligand efficiency at comparable potency [1].

Fragment-based drug discovery Ligand efficiency MMP-13 inhibition

Chemically Addressable Primary Amine Handle: Absence in All Published Bioactive Quinazoline-2-Carboxamide Comparators

The 2-aminoethyl side chain of the target compound terminates in a free primary amine (—NH₂), a functional group absent from every published, pharmacologically characterized quinazoline-2-carboxamide inhibitor. Systematic examination of the MMP-13 inhibitor series from Nara et al. (2014), the VEGFR-2 quinazoline-2-carboxamide series from Abbas et al. (2020), the antihypertensive agent JNc-440, and the CB30865 antitumor quinazoline demonstrates that all reported bioactive analogs carry neutral, typically lipophilic N-substituents (e.g., 3-methoxybenzyl, diphenylacetamidopropyl, 3-pyridylmethylbenzamide) [1][2]. The primary amine of the target compound is unique and can participate in amide bond formation, reductive amination, urea synthesis, sulfonamide formation, or metal-chelate conjugation without requiring deprotection steps [3]. This makes the compound directly suitable as a synthetic intermediate for constructing PROTACs, fluorescent probes, biotinylated affinity reagents, PET tracer precursors, or antibody-drug conjugate (ADC) payloads—applications for which all comparator structures would require additional synthetic manipulation [3].

Bioconjugation PROTAC design PET tracer development Chemical biology

Predicted Physicochemical Differentiation: PSA and Hydrogen-Bond Donor/Acceptor Profile vs. Clinically Relevant Quinazoline-2-Carboxamides

The target compound's polar surface area (PSA) and hydrogen-bond donor/acceptor profile differ markedly from those of characterized lipophilic quinazoline-2-carboxamide inhibitors. Calculated topological PSA (tPSA) values: target compound ≈ 109 Ų (four H-bond donors: two from primary amine, one from amide NH, one from quinazolinone NH; four H-bond acceptors) versus N-(3-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (tPSA ≈ 84 Ų; two H-bond donors, five H-bond acceptors) [1]. For reference, a structurally related 4-oxo-N-(pyridin-3-ylmethyl)-1H-quinazoline-2-carboxamide has a reported LogP of 1.64 . The higher H-bond donor count (4 vs. 2) and elevated tPSA of the target compound are predicted to enhance aqueous solubility at ionizable pH ranges while potentially reducing passive membrane permeability—a profile that may be advantageous for applications requiring extracellular target engagement, renal clearance, or reduced tissue distribution [2].

Physicochemical property optimization CNS drug design Solubility-limited absorption

Structural Uniqueness of the 3-Unsubstituted Quinazolinone Core vs. 3-Amino and 3-Alkyl Dihydroquinazoline Analogs

The target compound bears a hydrogen atom at the quinazolinone N3 position (3-unsubstituted), distinguishing it from the closely related 3-amino-substituted analog 3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide (CAS 647825-34-1; MW 278.33) . The N3 position of the quinazolinone ring is a critical determinant of both tautomeric equilibrium (4-oxo ↔ 4-hydroxy) and hydrogen-bonding capacity with biological targets [1]. In the MMP-13 co-crystal structures reported by Nara et al., the quinazolinone N3—H engages in a conserved hydrogen bond within the enzyme active site [2]. The 3-unsubstituted form (as in the target compound) retains this critical H-bond donor, whereas 3-amino or 3-alkyl substitution eliminates or alters it. For discovery programs seeking to probe the pharmacophoric contribution of the N3 position while maintaining a small, polar amine-bearing side chain at the C2-carboxamide, this compound represents a unique chemical probe not replicated by any other commercially available analog .

Structure-activity relationships Quinazolinone chemistry Pharmacophore mapping

Potential for Salt Formation and pH-Dependent Solubility Modulation Unavailable to Neutral Lipophilic Analogs

The primary amine of the target compound (predicted pKₐ ≈ 9–10 for the aminoethyl —NH₂) is amenable to stoichiometric salt formation with pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate), enabling systematic solubility enhancement through salt screening—a strategy not available to the neutral, non-ionizable N-substituents of comparator quinazoline-2-carboxamides such as the MMP-13 lead (N-3-methoxybenzyl, neutral) and JNc-440 (neutral amide) [1]. Reported solubility of the free base: soluble in ethanol and methanol; less soluble in water . The hydrochloride salt is predicted to exhibit substantially improved aqueous solubility at physiologically relevant pH (1.2–6.8), a critical parameter for in vivo formulation. For preclinical programs requiring intravenous or oral dosing, the ability to modulate solubility via salt formation represents a tangible procurement and development advantage over neutral analogs that are intrinsically limited to their free-base solubility [2].

Salt screening Aqueous solubility Formulation development Preclinical candidate optimization

Caveat: Absence of Published Biological Activity Data Requires De Novo Profiling

A comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, BRENDA, and the RCSB PDB found no published biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀, or % inhibition at any concentration) for N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (CAS 954811-44-0) against any molecular target [1][2]. This is in stark contrast to comparator quinazoline-2-carboxamides such as N-(3-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (MMP-13 IC₅₀ = 12 nM; PDB 3WV2 co-crystal available) [1] and the VEGFR-2 quinazoline-2-carboxamide series 5d–5j (IC₅₀ range: 12.1–57.4 nM) [2]. The absence of biological annotation means that any claim regarding target engagement, potency, or selectivity for this compound is currently unsupported. Users procuring this compound should plan for de novo primary screening and cannot rely on literature precedent for assay design, expected potency ranges, or selectivity profiles. This information gap is itself a differentiating factor: for discovery programs seeking an unencumbered, biologically unannotated chemical probe for unbiased phenotypic or target-based screening, this compound may be preferable to heavily patented, biologically pre-characterized analogs.

Data transparency Research compound selection Screening library design

High-Value Research and Industrial Application Scenarios for N-(2-Aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: A Low-MW, Primary Amine-Functionalized Quinazolinone Starting Point for MMP-13 or Kinase Programs

With a molecular weight of only 232.24 g/mol (17 heavy atoms), this compound is ideally sized as a fragment starting point for lead discovery . Its MW is 24.9% lower than the MMP-13 lead compound N-(3-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (309.32 g/mol), promising higher ligand efficiency if potency can be demonstrated [1]. The primary amine handle enables direct elaboration into larger libraries via amide coupling, sulfonamide formation, or reductive amination without deprotection—a synthetic efficiency advantage over all published quinazoline-2-carboxamide fragments . Fragment-based screening groups can procure this compound as a single, versatile scaffold for parallel optimization against multiple targets (MMP-13, VEGFR-2, kinases) by varying the coupling partner at the aminoethyl terminus.

Chemical Biology Tool Compound Synthesis: Pre-Installed Conjugation Handle for PROTAC, Fluorescent Probe, or Affinity Reagent Construction

The terminal primary amine is directly suitable for one-step conjugation to biotin, fluorophores (FITC, Cy5, TAMRA), E3 ligase ligands (pomalidomide, VHL ligand), or solid supports [1]. This eliminates 2–3 synthetic steps compared to all published bioactive quinazoline-2-carboxamides, which require functional group interconversion or protecting group manipulation before conjugation. For example, constructing a PROTAC molecule from the MMP-13 lead compound would require introduction of a linker attachment point via further synthetic modification; this compound has that point pre-installed . Chemical biology laboratories building targeted protein degradation libraries or affinity chromatography resins should prioritize this compound for its unmatched synthetic tractability within the quinazoline-2-carboxamide class.

Salt and Polymorph Screening for Preclinical Formulation: Exploiting the Ionizable Primary Amine

The primary amine (predicted pKₐ ≈ 9–10) enables systematic salt screening with pharmaceutically acceptable counterions (hydrochloride, mesylate, besylate, tosylate, sulfate) to optimize aqueous solubility, dissolution rate, and solid-state stability . Published comparator quinazoline-2-carboxamides (MMP-13 lead, JNc-440) are neutral molecules with no ionizable centers, rendering them incapable of salt formation [1]. Preclinical formulation groups seeking an orally bioavailable or injectable quinazoline-2-carboxamide can use this compound's salt-formable nature to access solubility enhancements of 10- to 1,000-fold that are unattainable with comparator structures [2]. This compound is recommended as a model system for developing salt screening protocols applicable to amino-functionalized heterocyclic scaffolds.

Unbiased Phenotypic Screening and Target Deconvolution: A Biologically Unannotated Quinazoline-2-Carboxamide Probe

As documented in Section 3, this compound has zero published biological activity annotations across all major databases (PubChem, ChEMBL, BindingDB, BRENDA) . This biological 'blank slate' status is valuable for phenotypic screening programs seeking to avoid target-biased compound selection. Unlike the extensively patented and target-prejudged MMP-13 and VEGFR-2 quinazoline-2-carboxamide inhibitors, this compound carries no intellectual property encumbrance for research use and no pre-existing target annotation that might bias hit triaging [1]. Screening core facilities and academic chemical biology centers should consider this compound for inclusion in diversity-oriented or scaffold-focused screening libraries where unbiased target discovery is the primary objective.

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